molecular formula C23H29FN2O4S B2701654 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide CAS No. 1235354-43-4

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide

货号: B2701654
CAS 编号: 1235354-43-4
分子量: 448.55
InChI 键: RBYAHRLGSAKWFN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide is a synthetic compound featuring a piperidin-4-yl core modified with a 2-fluorobenzoyl group at the 1-position and a benzenesulfonamide moiety at the 4-position. The benzenesulfonamide is further substituted with a methyl group at the 3-position and a propoxy chain at the 4-position. The fluorine atom on the benzoyl group likely enhances metabolic stability and lipophilicity, while the propoxy chain may influence solubility and membrane permeability.

属性

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-methyl-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O4S/c1-3-14-30-22-9-8-19(15-17(22)2)31(28,29)25-16-18-10-12-26(13-11-18)23(27)20-6-4-5-7-21(20)24/h4-9,15,18,25H,3,10-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYAHRLGSAKWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H29FN2O4SC_{23}H_{29}FN_{2}O_{4}S with a molecular weight of 448.6 g/mol. It features a piperidine ring, a fluorobenzoyl group, and a sulfonamide moiety, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC23H29FN2O4SC_{23}H_{29}FN_{2}O_{4}S
Molecular Weight448.6 g/mol
CAS Number1235354-43-4

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Fluorobenzoyl Group : Often involves acylation with fluorobenzoyl chloride.
  • Attachment of the Propoxy and Sulfonamide Groups : This can be accomplished via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease processes. Its mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways.
  • Receptor Binding : It may act as an antagonist or agonist at certain receptors, influencing cellular responses.

Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic effects in various areas:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
  • Anticancer Properties : Its ability to inhibit tumor growth has been evaluated in vitro and in vivo models.
  • Neurological Effects : The compound's structure suggests potential as a treatment for neurodegenerative diseases by acting on monoamine oxidase (MAO) pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine or fluorobenzoyl groups can significantly affect its potency and selectivity for biological targets. For instance:

  • Substitutions on the benzene ring can enhance binding affinity to specific receptors.
  • Alterations in the sulfonamide group can improve solubility and bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the efficacy of this compound:

  • In Vitro Studies : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
  • In Vivo Models : Animal studies demonstrated reduced tumor growth rates when treated with derivatives of this compound.
  • Mechanistic Studies : Research on related piperidine derivatives indicated potential MAO-B inhibitory activity, suggesting relevance for neurodegenerative conditions such as Alzheimer's disease.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperidine-based sulfonamides, carboxamides, and fentanyl analogs. Below is a detailed comparison:

Piperidin-4-yl Sulfonamide Derivatives

  • Compound 1 (from ): Structure: (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide. Key Differences: Replaces the benzenesulfonamide with an indole carboxamide and a methoxy-substituted dihydropyridine. The indole moiety may confer distinct pharmacokinetic properties, such as increased plasma protein binding . Activity: Demonstrated >95% purity in HPLC/MS, suggesting robust synthetic viability .
  • Goxalapladib ():

    • Structure: Contains a 1,8-naphthyridine-acetamide core linked to a piperidin-4-yl group and a trifluoromethyl biphenyl.
    • Key Differences: The naphthyridine ring and trifluoromethyl biphenyl substituent enhance aromatic stacking interactions, which are absent in the target compound. The acetamide group (vs. sulfonamide) may reduce acidity, affecting solubility and enzyme inhibition profiles .
    • Application: Developed for atherosclerosis treatment, highlighting the therapeutic versatility of piperidine-acetamide derivatives .

Fluorinated Piperidine Derivatives

  • 2'-Fluoroortho-fluorofentanyl ():

    • Structure: N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide.
    • Key Differences: A fentanyl analog with dual fluorophenyl groups and a phenethyl-piperidine scaffold. The propionamide group (vs. sulfonamide) and phenethyl chain increase opioid receptor affinity, making it pharmacologically distinct from the target compound .
    • Regulatory Status: Classified as a controlled substance due to opioid activity .
  • Compound from : Structure: 1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine. Key Differences: Incorporates a benzimidazole ring and methoxyphenethyl chain.

Sulfonamide vs. Carboxamide Functional Groups

  • Sulfonamide Advantage : The sulfonamide group in the target compound provides strong hydrogen-bonding capabilities, which are critical for binding to polar enzyme active sites (e.g., carbonic anhydrase). This contrasts with carboxamides, which are less acidic and may exhibit weaker interactions .
  • Carboxamide Advantage : Carboxamides, as seen in fentanyl analogs, often show better membrane permeability due to reduced polarity, favoring central nervous system penetration .

Comparative Data Table

Property Target Compound Goxalapladib 2'-Fluoroortho-fluorofentanyl
Core Structure Piperidin-4-yl benzenesulfonamide Piperidin-4-yl naphthyridine-acetamide Piperidin-4-yl propionamide
Fluorine Substituents 2-Fluorobenzoyl 2,3-Difluorophenyl 2-Fluorophenyl (dual)
Functional Group Sulfonamide Acetamide Propionamide
Therapeutic Potential Enzyme inhibition (hypothetical) Atherosclerosis Opioid receptor agonism
Lipophilicity (Predicted) High (fluorobenzoyl + propoxy) Moderate (trifluoromethyl biphenyl) High (phenethyl + fluorine)
Regulatory Status Not reported Investigational Controlled substance

Research Findings and Implications

  • Structural Optimization : The propoxy group in the target compound may improve solubility compared to shorter alkoxy chains (e.g., methoxy in compounds) while maintaining moderate lipophilicity .
  • Fluorine Impact: The 2-fluorobenzoyl group likely enhances metabolic stability compared to non-fluorinated analogs, as seen in fentanyl derivatives where fluorination reduces CYP450-mediated degradation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。